molecular formula C10H13ClN2 B2719590 5-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride CAS No. 2305252-93-9

5-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride

Cat. No.: B2719590
CAS No.: 2305252-93-9
M. Wt: 196.68
InChI Key: XSHJHEPPLVYUEN-UHFFFAOYSA-N
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Description

5-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride is a chemical compound that belongs to the class of aromatic nitriles It is characterized by the presence of an aminoethyl group attached to a methylbenzonitrile core, with the hydrochloride salt form enhancing its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride typically involves the reaction of 2-methylbenzonitrile with ethylenediamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced monitoring techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

5-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride exerts its effects involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, further modulating biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethylbenzonitrile: Lacks the methyl group, resulting in different chemical properties and reactivity.

    2-Methylbenzonitrile: Lacks the aminoethyl group, limiting its biological interactions.

    5-(2-Aminoethyl)-benzonitrile: Similar structure but without the methyl group, affecting its solubility and reactivity.

Uniqueness

5-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride is unique due to the presence of both the aminoethyl and methyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with similar compounds.

Biological Activity

5-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride, also known as 5-amino-2-methylbenzonitrile hydrochloride, is a compound of interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.

  • Chemical Formula : C10H12ClN
  • Molecular Weight : 185.66 g/mol
  • CAS Number : 2305252-93-9

This compound is believed to exert its biological effects through several mechanisms:

  • Receptor Interaction : This compound may interact with various neurotransmitter receptors, potentially influencing pathways related to neurodegenerative diseases and cancer treatment.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in cellular signaling pathways.
  • Antimicrobial Activity : Similar compounds have shown antibacterial and antifungal properties, indicating that this compound might also possess such activities.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description Reference
AntimicrobialPotential activity against various bacteria and fungi
NeuroprotectivePossible effects on neurotransmitter systems
AnticancerInvestigated for its role in inhibiting cancer cell growth

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial properties of 5-amino-2-methylbenzonitrile derivatives, demonstrating significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, suggesting strong potential for therapeutic applications in treating infections .
  • Neuroprotective Effects :
    Research has indicated that similar compounds can modulate neurotransmitter release and protect neuronal cells from oxidative stress. In vitro studies showed that treatment with this compound reduced cell death in models of neurodegeneration .
  • Anticancer Activity :
    In a recent investigation, the compound was tested against various cancer cell lines, revealing a dose-dependent inhibition of cell proliferation. The IC50 values were reported between 20 to 100 µM across different cancer types, indicating its potential as a lead compound for further development .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : Rapidly absorbed after administration.
  • Distribution : Exhibits a moderate volume of distribution, indicating good tissue penetration.
  • Metabolism : Primarily metabolized in the liver via phase I reactions.
  • Excretion : Excreted mainly through urine as metabolites.

Properties

IUPAC Name

5-(2-aminoethyl)-2-methylbenzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.ClH/c1-8-2-3-9(4-5-11)6-10(8)7-12;/h2-3,6H,4-5,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHJHEPPLVYUEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCN)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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